Superior In Vitro Potency vs. Prototypical mGlu5 Antagonists
ADX 10059 demonstrates enhanced in vitro potency compared to the foundational mGlu5 antagonist MPEP and the clinically validated anxiolytic fenobam. ADX 10059 inhibits the human mGlu5 receptor with an IC50 of 17.1 nM . In contrast, MPEP exhibits an IC50 of 36 nM under comparable conditions , and fenobam exhibits an IC50 of 58 nM [1]. This represents an approximately 2.1-fold increase in potency over MPEP and a 3.4-fold increase over fenobam.
| Evidence Dimension | Inhibition of human mGlu5 receptor (IC50) |
|---|---|
| Target Compound Data | 17.1 nM |
| Comparator Or Baseline | MPEP: 36 nM; Fenobam: 58 nM |
| Quantified Difference | 2.1-fold more potent than MPEP; 3.4-fold more potent than fenobam |
| Conditions | Recombinant human mGlu5 receptor expressed in mammalian cells; functional calcium mobilization assays |
Why This Matters
Higher potency enables lower effective concentrations in preclinical models, potentially reducing off-target effects and improving experimental resolution.
- [1] Porter RHP, et al. Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. J Pharmacol Exp Ther. 2005;315(2):711-21. View Source
